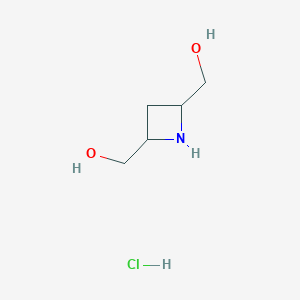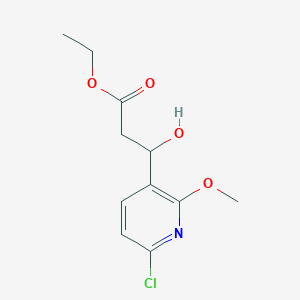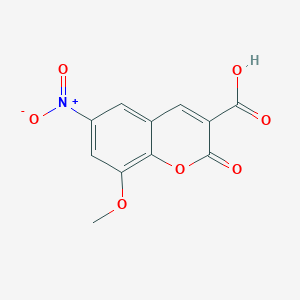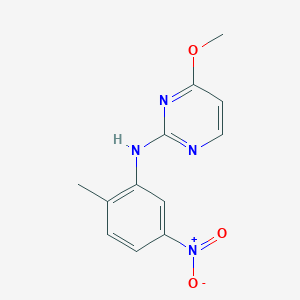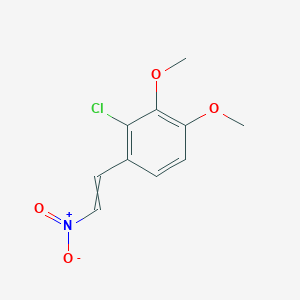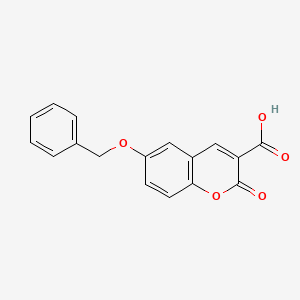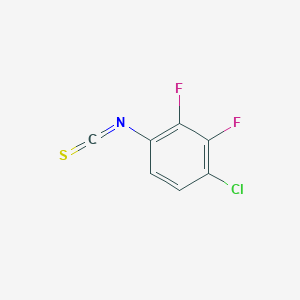
4-Chloro-2,3-difluorophenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,3-difluorophenyl Isothiocyanate is an organic compound with the molecular formula C7H2ClF2NCS It is a member of the isothiocyanate family, which are compounds containing the functional group -N=C=S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-2,3-difluorophenyl Isothiocyanate can be synthesized through several methods:
Reaction of Isocyanates with Fluorophenols: One method involves reacting isocyanates with 2,3-difluorophenol to form 3,4-difluorophenyl isocyanate, which is then reacted with sulfur to yield this compound.
Multi-step Synthesis from Nitrobenzene: Another method starts from p-nitrobenzene, which undergoes nitration, hydrogenation, fluorination, isocyanate formation, and finally reaction with sulfur to produce the desired isothiocyanate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using the above synthetic routes, optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,3-difluorophenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group (-N=C=S) is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with amines to form thiourea derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. Typical reaction conditions involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from reactions with this compound include thiourea derivatives, which are valuable intermediates in organic synthesis and pharmaceuticals.
Aplicaciones Científicas De Investigación
4-Chloro-2,3-difluorophenyl Isothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and protein labeling.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,3-difluorophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various chemical and biological applications, where the compound can modify proteins or other biomolecules by forming covalent bonds.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorophenyl Isothiocyanate: Another fluorinated isothiocyanate with similar reactivity but different substitution pattern on the aromatic ring.
3,4-Difluorophenyl Isothiocyanate: Similar in structure but lacks the chlorine substituent.
4-Chloro-3-(trifluoromethyl)phenyl Isothiocyanate: Contains a trifluoromethyl group instead of difluoro, leading to different chemical properties.
Uniqueness
4-Chloro-2,3-difluorophenyl Isothiocyanate is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C7H2ClF2NS |
|---|---|
Peso molecular |
205.61 g/mol |
Nombre IUPAC |
1-chloro-2,3-difluoro-4-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H |
Clave InChI |
NYFRSBXRRABDDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N=C=S)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


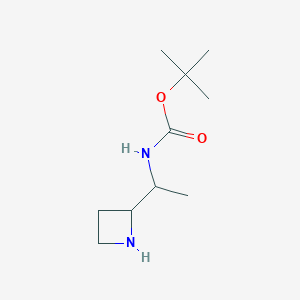
![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine](/img/structure/B13691772.png)

![5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)

